darunavir o-beta-d-glucuronide chemical structure and properties
darunavir o-beta-d-glucuronide chemical structure and properties
An In-Depth Technical Guide to Darunavir O-beta-D-glucuronide: Structure, Properties, and Analysis
Abstract
Darunavir is a potent second-generation HIV protease inhibitor crucial to highly active antiretroviral therapy (HAART).[1][2] Understanding its metabolic fate is paramount for optimizing therapeutic regimens and managing drug-drug interactions. This technical guide provides a comprehensive overview of darunavir O-beta-D-glucuronide, a key metabolite formed during darunavir's biotransformation. We will delve into its chemical structure, physicochemical properties, metabolic formation, biological significance, and the analytical methodologies essential for its detection and quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in antiretroviral research and development.
Introduction to Darunavir and its Metabolism
Darunavir is a synthetic, non-peptidic HIV-1 protease inhibitor designed to have a high genetic barrier to resistance.[2][3] It is a cornerstone in the treatment of both treatment-naive and treatment-experienced patients with HIV-1 infection.[4][5] Darunavir functions by selectively inhibiting the cleavage of HIV-encoded Gag-Pol polyproteins in infected cells, which is essential for the formation of mature, infectious virus particles.[3][6]
The clinical efficacy of darunavir is significantly influenced by its pharmacokinetic profile. It is characterized by low aqueous solubility and is primarily metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme.[7][8][9] To counteract its rapid metabolism and improve bioavailability, darunavir is co-administered with a pharmacokinetic enhancer—typically low-dose ritonavir or cobicistat—which are potent inhibitors of CYP3A4.[7][8][10] This "boosting" strategy increases darunavir's plasma concentrations and prolongs its half-life, allowing for less frequent dosing.[8][9]
While oxidative metabolism via CYP3A4 is the primary metabolic route, another important pathway in drug clearance is glucuronidation, an enzymatic process catalyzed by UDP-glucuronosyltransferases (UGTs).[10] Darunavir undergoes glucuronidation to form darunavir O-beta-D-glucuronide. Although considered a minor pathway in unboosted scenarios, its contribution to darunavir's overall clearance becomes more pronounced when primary metabolic routes are inhibited by boosters like ritonavir.[11] A thorough understanding of this metabolite is therefore critical for a complete picture of darunavir's disposition in the body.
Chemical Structure and Physicochemical Properties
Darunavir O-beta-D-glucuronide is formed by the enzymatic conjugation of a glucuronic acid moiety to the hydroxyl group of the parent darunavir molecule. This process significantly increases the water solubility of the compound, facilitating its excretion from the body.
The chemical name for this metabolite is (1R,2S)-1-[[amino]methyl]-2-[[[[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl]amino]-3-phenylpropyl β-D-Glucopyranosiduronic Acid.[12][13]
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1159613-27-0 | [12][13] |
| Molecular Formula | C33H45N3O13S | [12][13][14] |
| Molecular Weight | 723.79 g/mol | [12][13][14] |
| Parent Compound | Darunavir (CAS: 206361-99-1) | [15][16] |
| Metabolic Pathway | Glucuronidation | [9][11] |
| Appearance | White to off-white powder (Darunavir ethanolate) | [17] |
| Solubility (Parent) | Approx. 0.15 mg/mL in water at 20°C (Darunavir ethanolate) | [17] |
Metabolic Pathway and Biological Significance
Darunavir is extensively metabolized in the liver. In the absence of a booster, the primary metabolic pathways are carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation, all mediated by CYP3A4.[9][11] Glucuronidation represents a less prominent, or minor, metabolic route.[9][11]
However, the administration of ritonavir drastically alters this metabolic landscape. Ritonavir's potent inhibition of CYP3A4 significantly suppresses the major oxidative pathways.[9][11] Consequently, the metabolic clearance of darunavir shifts, leading to a marked increase in the excretion of both unchanged darunavir and its glucuronide metabolites.[11] Even with this shift, glucuronidation remains a minor pathway compared to the direct excretion of the parent drug, but its relative importance increases.[11] The majority of darunavir and its metabolites are excreted in the feces (around 80%), with a smaller portion eliminated in the urine (around 14%).[7][11]
The formation of darunavir O-beta-D-glucuronide is a detoxification process. The addition of the highly polar glucuronic acid group increases the hydrophilicity of darunavir, which facilitates its elimination via urine and bile, preventing the accumulation of the parent drug.
Mandatory Visualization: Metabolic Pathway of Darunavir
Caption: Metabolic pathways of darunavir with and without ritonavir boosting.
Experimental Protocol: Quantification in Human Plasma via UPLC-MS/MS
The accurate quantification of darunavir and its metabolites is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[18][19][20]
Expertise & Experience: Causality Behind Experimental Choices
This protocol is a synthesized representation based on established methodologies.[19][21] The choice of a liquid-liquid extraction (LLE) is based on its ability to efficiently remove proteins and phospholipids from plasma, reducing matrix effects. An internal standard (IS), such as verapamil, is structurally distinct but has similar extraction and ionization properties, which is crucial for correcting for variations during sample preparation and analysis. The use of a C18 column is standard for retaining moderately nonpolar molecules like darunavir. The mobile phase, consisting of an organic solvent (acetonitrile) and a volatile buffer (ammonium formate with formic acid), is selected to achieve good chromatographic separation and efficient electrospray ionization (ESI) in positive mode.
Trustworthiness: A Self-Validating System
The protocol's reliability is ensured through a rigorous validation process as per regulatory guidelines (e.g., ICH M10). This involves assessing linearity, accuracy, precision, selectivity, recovery, and stability.[19][20] Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the data's integrity.
Step-by-Step Methodology
-
Preparation of Standards and QC Samples:
-
Prepare primary stock solutions (1 mg/mL) of darunavir, darunavir O-beta-D-glucuronide, and the internal standard (e.g., verapamil) in a suitable organic solvent like acetonitrile or methanol.[19]
-
Perform serial dilutions to prepare working solutions for calibration curve standards (e.g., 10-2000 ng/mL) and quality control samples (e.g., low, medium, high concentrations).[19]
-
Spike these working solutions into blank human plasma to create the final calibration standards and QC samples.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic System: Waters Acquity UPLC or equivalent.[19]
-
Column: Agilent Zorbax XDB C18 (e.g., 2.1 x 50 mm, 5 µm) or equivalent.[19]
-
Mobile Phase: A gradient or isocratic elution using A) Acetonitrile and B) 2mM Ammonium Formate with 0.1% Formic Acid in water. A typical composition could be 70:30 (A:B).[19]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Waters Quattro Premier XE or equivalent triple quadrupole mass spectrometer.[19]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[18][19]
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the QC and unknown samples from the calibration curve.
-
Mandatory Visualization: Analytical Workflow
Caption: UPLC-MS/MS bioanalytical workflow for darunavir O-beta-D-glucuronide.
Conclusion
Darunavir O-beta-D-glucuronide is a relevant, albeit minor, metabolite of the HIV protease inhibitor darunavir. Its formation via UGT-mediated conjugation represents a key phase II metabolic pathway that contributes to the parent drug's clearance, particularly in the context of ritonavir-boosted regimens where primary CYP3A4 pathways are inhibited. The chemical properties of this glucuronide, specifically its increased water solubility, facilitate its excretion. For drug development professionals and researchers, the ability to accurately quantify darunavir O-beta-D-glucuronide using sensitive and specific analytical methods like UPLC-MS/MS is indispensable for comprehensive pharmacokinetic modeling and for fully understanding the metabolic profile and disposition of darunavir in diverse patient populations.
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